
Anticancer agent 182
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of Anticancer agent 182 involves the extraction of flavonoids from the roots of Muntingia calabura L. The extraction process typically includes solvent extraction, followed by purification steps such as chromatography to isolate the desired compound .
Industrial Production Methods: : Industrial production of this compound would likely involve large-scale extraction and purification processes. This could include the use of advanced techniques such as supercritical fluid extraction to improve yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: : Anticancer agent 182 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its anticancer properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: : The major products formed from these reactions are typically derivatives of the original flavonoid structure, which may exhibit enhanced or altered biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Anticancer agent 182 is used as a model compound to study the structure-activity relationship of flavonoids. Researchers investigate how modifications to its chemical structure affect its anticancer properties .
Biology: : In biological research, this compound is used to study its effects on cancer cell lines. It helps in understanding the mechanisms of cytotoxicity and apoptosis in cancer cells .
Medicine: : In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer. Its ability to induce cell death in cancer cells makes it a promising candidate for drug development .
Industry: : In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique properties make it a valuable lead compound for creating more effective cancer treatments .
Wirkmechanismus
Anticancer agent 182 exerts its effects by inducing apoptosis in cancer cells. It targets specific molecular pathways involved in cell proliferation and survival. The compound interacts with key proteins and enzymes, disrupting their function and leading to cell death . The primary pathways involved include the JAK/STAT3, Wnt/β-catenin, and PI3K/AKT signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other flavonoids with anticancer properties, such as quercetin, kaempferol, and luteolin .
Uniqueness: : What sets Anticancer agent 182 apart is its specific molecular structure, which allows it to interact uniquely with cancer cell targets. Its ability to induce apoptosis through multiple pathways makes it a versatile and potent anticancer agent .
Conclusion
This compound is a promising compound in the fight against cancer. Its unique properties and mechanisms of action make it a valuable subject of research in chemistry, biology, medicine, and industry. Continued research and development could lead to new and effective cancer treatments based on this compound.
Eigenschaften
CAS-Nummer |
133342-90-2 |
|---|---|
Molekularformel |
C18H20O5 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
2,3-dimethoxy-5-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol |
InChI |
InChI=1S/C18H20O5/c1-20-13-6-4-11-5-7-15(23-16(11)10-13)12-8-14(19)18(22-3)17(9-12)21-2/h4,6,8-10,15,19H,5,7H2,1-3H3/t15-/m0/s1 |
InChI-Schlüssel |
NOBIKWFGKRXGGQ-HNNXBMFYSA-N |
Isomerische SMILES |
COC1=CC2=C(CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)O)C=C1 |
Kanonische SMILES |
COC1=CC2=C(CCC(O2)C3=CC(=C(C(=C3)OC)OC)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
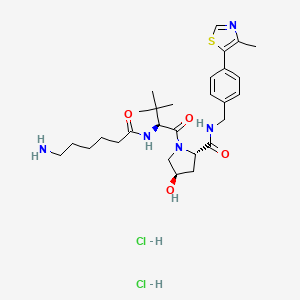

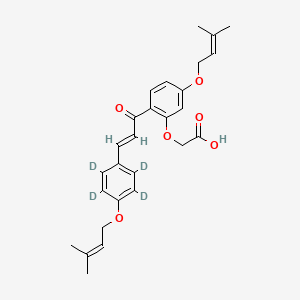
![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
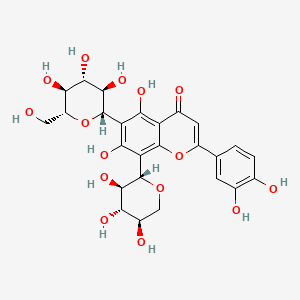
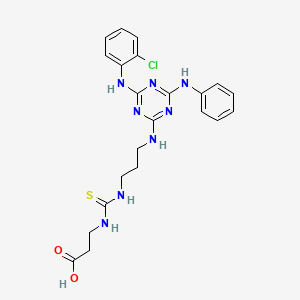
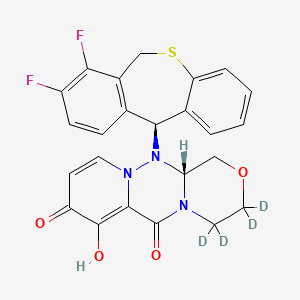
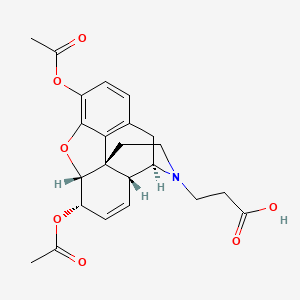

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)
